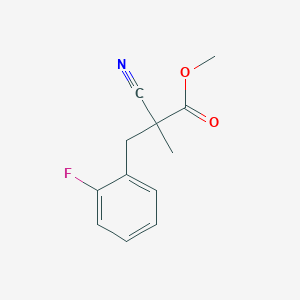

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H12FNO2. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Building Block in Organic Synthesis

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate serves as a versatile building block in organic synthesis. Its cyano group allows for further functionalization, making it useful in the synthesis of complex molecules. For instance, it can be transformed into various derivatives through nucleophilic addition reactions, which are essential in creating pharmaceuticals and agrochemicals .

2. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds. Its structural features enable it to participate in palladium-catalyzed reactions that facilitate the formation of chiral centers . This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety.

Agrochemical Applications

1. Pesticide Development

Research indicates that this compound can be incorporated into formulations for plant protection agents. It shows potential as an active ingredient in pesticides due to its efficacy against various pests. The compound's ability to disrupt pest metabolism makes it a candidate for developing environmentally friendly agricultural chemicals .

2. Herbicide Formulation

The compound's properties suggest its use in herbicide formulations aimed at controlling unwanted vegetation. Its effectiveness in targeting specific biochemical pathways in plants can lead to selective herbicides that minimize damage to crops while effectively managing weed populations .

Pharmaceutical Applications

1. Drug Development

This compound's unique chemical structure has been explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity relevant to treating various diseases, including cancer and infectious diseases .

2. Medicinal Chemistry

In medicinal chemistry, this compound can be modified to enhance its pharmacological properties. Studies have shown that derivatives of this compound may possess anti-inflammatory or antimicrobial properties, making them suitable candidates for further development into therapeutic agents .

Materials Science

1. Polymer Chemistry

The compound has applications in polymer chemistry, where it can be used to synthesize functional polymers with specific properties. Its reactivity allows for incorporation into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, this compound is being investigated for use in coatings and adhesives. These applications benefit from the compound's ability to form strong bonds and resist environmental degradation .

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-cyano-3-(4-fluorophenyl)-2-methylpropanoate

- Methyl 2-cyano-3-(2-chlorophenyl)-2-methylpropanoate

- Methyl 2-cyano-3-(2-bromophenyl)-2-methylpropanoate

Uniqueness

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Actividad Biológica

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate, with the CAS number 1557809-07-0, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of cyano esters and features a unique structure that includes a cyano group and a fluorophenyl moiety. Its synthesis typically involves multi-step organic reactions, where starting materials are transformed through various chemical pathways to yield the final product.

Synthetic Route Overview:

- Step 1: Formation of the cyano group through nucleophilic substitution.

- Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

- Step 3: Esterification to form the methyl ester.

This compound exhibits biological activity primarily through its interaction with specific molecular targets within biological systems. The cyano group can participate in electron-withdrawing effects, enhancing the reactivity of adjacent functional groups, while the fluorophenyl moiety may influence lipophilicity and membrane permeability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound has varying effects on different cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 15 | |

| Normal fibroblasts | >50 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogenic microorganisms. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungal strains.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on various cancer cell lines to assess its potential as an anticancer agent. The findings revealed that it significantly inhibited cell proliferation in HeLa cells and induced apoptosis through caspase activation pathways.

Propiedades

IUPAC Name |

methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-12(8-14,11(15)16-2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXISKWGPFWEEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.